molecular formula C30H38N8O4 B14045926 tert-butyl ((3S)-1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,4,5,6,7-hexahydro-1H-purin-8-yl)piperidin-3-yl)carbamate

tert-butyl ((3S)-1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,4,5,6,7-hexahydro-1H-purin-8-yl)piperidin-3-yl)carbamate

Cat. No.: B14045926
M. Wt: 574.7 g/mol
InChI Key: JSLGGIYGTGGKIL-LXKSKSEUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((3S)-1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,4,5,6,7-hexahydro-1H-purin-8-yl)piperidin-3-yl)carbamate is a complex organic compound with a unique structure that includes a piperidine ring, a purine derivative, and a quinazoline moiety

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline moiety.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, metal hydrides, and strong acids or bases. The major products formed depend on the specific reaction conditions and the functional groups involved .

Scientific Research Applications

tert-Butyl ((3S)-1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,4,5,6,7-hexahydro-1H-purin-8-yl)piperidin-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl ((3S)-1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,4,5,6,7-hexahydro-1H-purin-8-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety may interact with kinase enzymes, while the purine derivative could target nucleic acid-related enzymes. The exact pathways and targets depend on the specific biological context.

Comparison with Similar Compounds

Similar compounds include other purine derivatives and quinazoline-containing molecules. Compared to these compounds, tert-butyl ((3S)-1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,4,5,6,7-hexahydro-1H-purin-8-yl)piperidin-3-yl)carbamate is unique due to its combination of structural features, which may confer distinct biological activities and chemical properties. Similar compounds include:

  • 6-Mercaptopurine
  • Quinazoline derivatives like gefitinib and erlotinib.

Properties

Molecular Formula

C30H38N8O4

Molecular Weight

574.7 g/mol

IUPAC Name

tert-butyl N-[(3S)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-4,5-dihydropurin-8-yl]piperidin-3-yl]carbamate

InChI

InChI=1S/C30H38N8O4/c1-7-8-16-37-24-25(34-27(37)36-15-11-12-20(17-36)32-28(40)42-30(3,4)5)35(6)29(41)38(26(24)39)18-23-31-19(2)21-13-9-10-14-22(21)33-23/h9-10,13-14,20,24-25H,11-12,15-18H2,1-6H3,(H,32,40)/t20-,24?,25?/m0/s1

InChI Key

JSLGGIYGTGGKIL-LXKSKSEUSA-N

Isomeric SMILES

CC#CCN1C2C(N=C1N3CCC[C@@H](C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C

Canonical SMILES

CC#CCN1C2C(N=C1N3CCCC(C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.